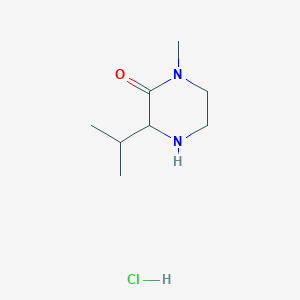![molecular formula C17H18Cl2N2O B2459796 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide CAS No. 1110923-64-2](/img/structure/B2459796.png)
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide, also known as ABT-594, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a novel analgesic agent.
Wirkmechanismus
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide exerts its analgesic effects through activation of the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is predominantly expressed in the central nervous system and is involved in pain processing. Activation of the α4β2 nAChR by 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which modulate pain signaling pathways.
Biochemical and Physiological Effects:
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to decrease the expression of pain-related genes, such as c-fos and COX-2. 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has also been shown to have anti-inflammatory effects, reducing the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has several advantages for use in lab experiments. It has a high potency and selectivity for the α4β2 nAChR, making it a valuable tool for studying the role of this receptor in pain processing. Additionally, 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has a long duration of action, allowing for sustained analgesic effects. However, 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has some limitations, including its high cost and potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide. One area of interest is the development of more selective and potent analogs of 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide for use in pain management. Another area of interest is the investigation of the role of the α4β2 nAChR in addiction and withdrawal, and the potential use of 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide in treating these conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide and its potential for use in treating other diseases and conditions.
Synthesemethoden
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide is synthesized through a multistep process that involves the reaction of 2,6-dichloropyridine with 2,4-dimethylphenylacetonitrile, followed by reduction and subsequent reaction with 3-bromopropylamine. The resulting product is then treated with oxalyl chloride and then with 3-(2,4-dimethylphenyl)propylamine to yield 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has been extensively studied for its potential use as a novel analgesic agent. It has been shown to be effective in both acute and chronic pain models, including neuropathic pain, inflammatory pain, and cancer pain. 3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide has also been investigated for its potential use in treating addiction and withdrawal symptoms, as it has been shown to modulate the release of dopamine in the brain.
Eigenschaften
IUPAC Name |
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O/c1-11-5-6-13(12(2)10-11)4-3-9-20-17(22)16-14(18)7-8-15(19)21-16/h5-8,10H,3-4,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPMIJGKQOHVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCNC(=O)C2=C(C=CC(=N2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methylphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2459716.png)
![6-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2459717.png)
![3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2459718.png)



![3-ethyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459729.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide](/img/structure/B2459732.png)


![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B2459736.png)